Methyl 2,5-difluoro-3-nitrobenzoate: A Technical Guide for Chemical Research and Development
Methyl 2,5-difluoro-3-nitrobenzoate: A Technical Guide for Chemical Research and Development
This guide provides an in-depth technical overview of Methyl 2,5-difluoro-3-nitrobenzoate, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific isomer, this document integrates established chemical principles with data from structurally related analogs to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Nitroaromatics
Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong bonds with carbon—make it a valuable element in the design of novel molecules.[1][2] The introduction of fluorine can significantly alter a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a key strategy in modern drug discovery.[3][4]
Methyl 2,5-difluoro-3-nitrobenzoate belongs to a class of compounds that combines the benefits of fluorine substitution with the versatile reactivity of a nitroaromatic system. The nitro group serves as a powerful electron-withdrawing group and a synthetic handle that can be readily transformed into other functional groups, most notably an amine, which is a cornerstone of many pharmaceutical scaffolds.[5] This unique combination of functionalities makes Methyl 2,5-difluoro-3-nitrobenzoate a promising intermediate for the synthesis of complex and potentially bioactive molecules.[6]
This guide will delve into the known and predicted properties of Methyl 2,5-difluoro-3-nitrobenzoate, its synthesis, reactivity, and potential applications, providing a solid foundation for its use in research and development.
Physicochemical and Spectral Properties
While specific experimental data for Methyl 2,5-difluoro-3-nitrobenzoate is not extensively documented in publicly available literature, we can predict its properties based on its structure and data from closely related isomers.
Compound Identification and General Properties
| Property | Value | Source |
| Chemical Name | Methyl 2,5-difluoro-3-nitrobenzoate | N/A |
| CAS Number | 1154278-08-6 | N/A |
| Molecular Formula | C₈H₅F₂NO₄ | N/A |
| Molecular Weight | 217.13 g/mol | [6][7] |
| Appearance | Predicted to be a white to light yellow solid | N/A |
Predicted Physical Properties
The physical properties of Methyl 2,5-difluoro-3-nitrobenzoate can be estimated by comparison with its isomers:
| Isomer | Melting Point (°C) | Boiling Point (°C) |
| Methyl 2,6-difluoro-3-nitrobenzoate | 59 - 63 | 151 @ 9 mmHg |
| Methyl 2-methyl-3-nitrobenzoate | 65.0 - 69.0 | N/A |
| Methyl 3-nitrobenzoate | 78 - 80 | 279 |
Based on these values, it is reasonable to predict that Methyl 2,5-difluoro-3-nitrobenzoate will be a solid at room temperature with a melting point in the range of 60-80 °C. Its boiling point is likely to be similar to that of the 2,6-difluoro isomer under reduced pressure.
Predicted Spectroscopic Data
The proton NMR spectrum of Methyl 2,5-difluoro-3-nitrobenzoate is expected to show two distinct signals in the aromatic region and one singlet for the methyl ester. The electron-withdrawing effects of the nitro and fluoro groups will cause the aromatic protons to be deshielded, appearing at a higher chemical shift (downfield).
-
Aromatic Protons (2H): Expected in the range of 7.5 - 8.5 ppm. The coupling between the two aromatic protons and with the fluorine atoms will likely result in complex splitting patterns (e.g., doublet of doublets or multiplets).
-
Methyl Protons (3H): A sharp singlet is expected around 3.9 ppm, which is a characteristic chemical shift for methyl esters.[8]
The carbon NMR spectrum will provide information about the carbon framework. Due to the lack of symmetry, eight distinct signals are expected.
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear around 164-166 ppm.[5]
-
Aromatic Carbons: The six aromatic carbons will resonate in the 120-150 ppm range. The carbons directly attached to the fluorine atoms will show large C-F coupling constants. The carbon bearing the nitro group will also be significantly deshielded.
-
Methyl Carbon: The methyl ester carbon will be the most shielded, appearing at approximately 52-53 ppm.[5]
The IR spectrum will be characterized by strong absorptions corresponding to the nitro and carbonyl groups.[9]
-
C=O Stretch (Ester): A strong, sharp peak is expected in the region of 1720-1740 cm⁻¹.
-
NO₂ Asymmetric Stretch: A strong absorption between 1530 and 1550 cm⁻¹.[10]
-
NO₂ Symmetric Stretch: Another strong absorption between 1350 and 1370 cm⁻¹.[10]
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ range.[11]
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.[11]
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 217. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31), the nitro group (-NO₂, M-46), and the carbomethoxy group (-COOCH₃, M-59).[12]
Synthesis and Purification
Methyl 2,5-difluoro-3-nitrobenzoate can be synthesized through two primary and logical pathways: the esterification of 2,5-difluoro-3-nitrobenzoic acid or the nitration of methyl 2,5-difluorobenzoate.
Synthetic Route 1: Esterification of 2,5-difluoro-3-nitrobenzoic acid
This is a classic Fischer esterification reaction. The carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid.[13]
Experimental Protocol:
-
Reaction Setup: To a solution of 2,5-difluoro-3-nitrobenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic. Subsequently, wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Synthetic Route 2: Nitration of Methyl 2,5-difluorobenzoate
This route involves an electrophilic aromatic substitution reaction where the benzene ring of methyl 2,5-difluorobenzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid.[5]
Experimental Protocol:
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid at 0°C with stirring.
-
Reaction Setup: Dissolve methyl 2,5-difluorobenzoate (1.0 eq) in concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.
-
Addition of Nitrating Mixture: Add the pre-cooled nitrating mixture dropwise to the solution of the ester, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.
Reactivity and Chemical Behavior
The chemical reactivity of Methyl 2,5-difluoro-3-nitrobenzoate is governed by its three key functional components: the aromatic ring, the nitro group, and the methyl ester.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or iron powder in acidic media. This transformation is fundamental for introducing a nucleophilic amine functionality, opening up a vast array of subsequent chemical modifications.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of two electron-withdrawing fluorine atoms and a nitro group activates the aromatic ring towards nucleophilic aromatic substitution. One or both of the fluorine atoms could potentially be displaced by strong nucleophiles, although the positions ortho and para to the nitro group are generally more activated.
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This allows for the formation of amides or other carboxylic acid derivatives.
Applications in Drug Discovery and Development
While specific applications of Methyl 2,5-difluoro-3-nitrobenzoate are not yet widely reported, its structural motifs are prevalent in many biologically active compounds.
-
Scaffold for Bioactive Molecules: The corresponding aniline (obtained after nitro reduction) is a valuable intermediate for the synthesis of heterocyclic compounds, which are common cores in many drug candidates.
-
Modulation of Physicochemical Properties: The difluoro substitution pattern can be strategically employed to fine-tune the electronic properties and lipophilicity of a lead compound, potentially improving its pharmacokinetic profile.[1]
-
¹⁸F Radiochemistry: The presence of fluorine atoms offers the potential for the synthesis of ¹⁸F-labeled analogues for use in Positron Emission Tomography (PET) imaging, a powerful tool in preclinical and clinical drug development.[3]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
Methyl 2,5-difluoro-3-nitrobenzoate is a strategically important chemical intermediate with considerable potential in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific isomer is currently limited, this guide provides a robust framework of its predicted properties, reliable synthetic routes, and likely reactivity based on established chemical principles and data from analogous compounds. As the demand for novel fluorinated building blocks continues to grow, compounds like Methyl 2,5-difluoro-3-nitrobenzoate will undoubtedly play an increasingly important role in the development of new technologies and therapeutics.
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